Cas no 37148-48-4 (1-(4-Amino-3,5-dichlorophenyl)-2-ethanone)

1-(4-Amino-3,5-dichlorophenyl)-2-ethanone is a versatile precursor for the synthesis of various pharmaceuticals and agrochemicals. Its 4-amino-3,5-dichlorophenyl moiety offers high reactivity, facilitating efficient coupling reactions with diverse functional groups. The ketone functionality provides an additional site for derivatization, expanding its application scope in organic synthesis.
1-(4-Amino-3,5-dichlorophenyl)-2-ethanone structure
37148-48-4 structure
Product Name:1-(4-Amino-3,5-dichlorophenyl)-2-ethanone
CAS No:37148-48-4
MF:C8H7Cl2NO
MW:204.0533
MDL:MFCD00238535
CID:54676
PubChem ID:24878138
Update Time:2026-04-16

1-(4-Amino-3,5-dichlorophenyl)-2-ethanone Chemical and Physical Properties

Names and Identifiers

    • 4'-Amino-3',5'-dichloroacetophenone
    • 1-(4-Amino-3,5-dichloro-phenyl)-2-ethanone
    • 5-AMINO-3,5-DICHLORO ACETOPHENONE
    • 4''-AMINO-3'',5''-DICHLOROACETOPHENONECLENBUTEROL
    • 1-(4-Amino-3,5-dichlorophenyl)-ethanone, 3,5-Dichloro-4-aminoacetophenone
    • 4′-Amino-3′,5′-dichloroacetophenone,1-(4-Amino-3,5-dichlorophenyl)-ethanone, 3,5-Dichloro-4-aminoacetophenone
    • 3,5-dichloro-p-aMino acetophenone
    • 4-Amino-3,5-dichloroacetophenone
    • 1-(4-Amino-3,5-dichlorophenyl)-2-ethanone
    • 1-(4-amino-3,5-dichlorophenyl)ethanone
    • 1-(4-AMINO-3,5-DICHLOROPHENYL)-ETHANONE
    • 3',5'-DICHLORO-4'-AMINOACETOPHENONE
    • 4’-Amino-3’,5’-dichloroacetophenone
    • 4-Acetyl-2,6-dichloroaniline
    • 3,5-Dichloro-4-aminoacetophenone
    • 1-(4-Amino-3,5-dichlorophenyl)ethan-1-one
    • Ethanone, 1-(4-amino-3,5-dichlorophenyl)-
    • JLPKZJDZXIKSCP-UHFFFAOYSA-N
    • 1-acetyl-4-amino-3,5-dichlorobenzene
    • 1-(4-amino-3,5-dichloro-phenyl)-ethanone
    • Clenbuterol Impurity C
    • PubChe
    • 4'-Amino-3',5'-dichloroacetophenone, 97%
    • BCP30576
    • 1-(4-Amino-3,5-dichlorophenyl)ethanone #
    • STL414858
    • CLENBUTEROL HYDROCHLORIDE IMPURITY C [EP IMPURITY]
    • 1-(4-Amino-3,5-dichlorophenyl)-2-ethanone;1-(4-Amino-3,5-dichlorophenyl)ethanone;1-(4-Amino-3,5-dichlorophenyl)ethan-1-one;Clenbuterol Impurity C
    • SCHEMBL2866567
    • MFCD00238535
    • SB78425
    • 4`-Amino-3`,5`-dichloroacetophenone
    • AKOS005169258
    • AC-7309
    • EC3RI6O2DB
    • EINECS 253-368-1
    • SY005676
    • AS-62139
    • W-106567
    • 1-(4-amino-3,5-dichlorophenyl)-1-ethanone
    • 4 inverted exclamation mark -Amino-3 inverted exclamation mark ,5 inverted exclamation mark -dichloroacetophenone
    • 4-Acetyl-2,6-dichloroaniline; 1-(4-Amino-3,5-dichlorophenyl)-ethanone; 3,5-Dichloro-4-aminoacetophenone;4-Amino-3,5-dichloroacetophenone
    • UNII-EC3RI6O2DB
    • 37148-48-4
    • CS-W005483
    • A1967
    • EN300-117586
    • DTXSID70190629
    • NS00030163
    • MDL: MFCD00238535
    • Inchi: 1S/C8H7Cl2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3
    • InChI Key: JLPKZJDZXIKSCP-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C(C(C([H])([H])[H])=O)C([H])=C(C=1N([H])[H])Cl

Computed Properties

  • Exact Mass: 202.99000
  • Monoisotopic Mass: 202.99
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 2.7
  • Topological Polar Surface Area: 43.1

Experimental Properties

  • Color/Form: Powder
  • Density: 1.2748 (rough estimate)
  • Melting Point: 162-166 °C (lit.)
  • Boiling Point: 351.5℃ at 760 mmHg
  • Flash Point: 166.4℃
  • Refractive Index: 1.5500 (estimate)
  • PSA: 43.09000
  • LogP: 3.35940
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-(4-Amino-3,5-dichlorophenyl)-2-ethanone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • Hazardous Material Identification: Xi
  • Storage Condition:Room temperature
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

1-(4-Amino-3,5-dichlorophenyl)-2-ethanone Customs Data

  • HS CODE:2922399090
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-(4-Amino-3,5-dichlorophenyl)-2-ethanone Pricemore >>

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1-(4-Amino-3,5-dichlorophenyl)-2-ethanone Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:37148-48-4)4-Amino-3,5-dichloroacetophenone
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Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:37148-48-4)4-Amino-3,5-dichloroacetophenone
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Amadis Chemical Company Limited
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(CAS:37148-48-4)1-(4-Amino-3,5-dichlorophenyl)-2-ethanone
Order Number:A823542
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:18
Price ($):215.0
Email:sales@amadischem.com

1-(4-Amino-3,5-dichlorophenyl)-2-ethanone Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 1-(4-Amino-3,5-dichlorophenyl)-2-ethanone

Professional Introduction to Compound with CAS No. 37148-48-4 and Product Name: 1-(4-Amino-3,5-dichlorophenyl)-2-ethanone

Compound with the CAS number 37148-48-4 and the product name 1-(4-Amino-3,5-dichlorophenyl)-2-ethanone represents a significant compound in the field of chemical and pharmaceutical research. This compound, featuring a unique structural framework with amino and chloro substituents, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The molecular structure of this compound consists of a benzene ring substituted with an amino group at the 4-position and two chlorine atoms at the 3- and 5-positions, coupled with an acetyl group at the 2-position. This specific arrangement imparts distinct chemical properties that make it a valuable candidate for further exploration.

The 1-(4-Amino-3,5-dichlorophenyl)-2-ethanone structure is particularly intriguing due to its ability to interact with biological targets in novel ways. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring creates a balance of reactivity that can be exploited in the design of bioactive molecules. Recent studies have highlighted the importance of such structural features in modulating binding affinity and selectivity, which are critical factors in drug development. The compound’s dual functionality allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.

In the context of contemporary pharmaceutical research, compounds like 1-(4-Amino-3,5-dichlorophenyl)-2-ethanone are being evaluated for their potential as scaffolds for new drug candidates. The benzene ring core is a common motif in many pharmacologically active compounds, and modifications to this core can lead to significant changes in biological activity. The specific substitution pattern of this compound has been studied for its interactions with enzymes and receptors, which are key targets in therapeutic intervention. For instance, modifications at the 3- and 5-positions with chlorine atoms can enhance lipophilicity, while the amino group at the 4-position can serve as a hydrogen bond acceptor or participate in salt formation.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies have shown that 1-(4-Amino-3,5-dichlorophenyl)-2-ethanone can interact with various biological targets, including enzymes involved in metabolic pathways and receptors mediating signal transduction. These interactions are often mediated by hydrogen bonding networks involving the amino group and other polar functional groups on the molecule. The chlorine atoms at the 3- and 5-positions can also engage in halogen bonding interactions, further stabilizing the binding interface.

The synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-ethanone involves multi-step organic reactions that highlight its synthetic utility. The introduction of chlorine atoms into the benzene ring typically requires chlorination techniques such as electrophilic aromatic substitution or metal-catalyzed reactions. The subsequent functionalization at the 4-position with an amino group can be achieved through nucleophilic aromatic substitution or reduction of nitro derivatives. Finally, acetylation at the 2-position introduces an acetyl moiety that can be further modified if needed. These synthetic strategies demonstrate the flexibility of this compound as a building block for more complex molecules.

One area where 1-(4-Amino-3,5-dichlorophenyl)-2-ethanone has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to disrupt aberrant signaling networks that drive disease progression. The structural features of this compound make it a potential lead for kinase inhibitors due to its ability to mimic natural substrates or interfere with enzyme activity through allosteric binding.

Another exciting application is in the field of antiviral research. Viruses rely on host cellular machinery for replication, and inhibiting viral enzymes or proteins can prevent infection or reduce viral load. Studies have suggested that compounds with similar structural motifs to 1-(4-Amino-3,5-dichlorophenyl)-2-ethanone can disrupt viral replication cycles by targeting essential viral enzymes. The presence of multiple functional groups allows for fine-tuning of properties such as solubility and bioavailability, which are critical for therapeutic efficacy.

The impact of 1-(4-Amino-3,5-dichlorophenyl)-2-ethanone extends beyond drug discovery into materials science and agrochemicals. Its unique chemical properties make it a valuable intermediate for synthesizing dyes, polymers, and specialty chemicals. In agrochemicals, such compounds can serve as precursors for herbicides or fungicides by providing specific structural motifs that interact with biological targets in plants or fungi.

Future research directions for 1-(4-Amino-3,5-dichlorophenyl)-2-ethanone include exploring its derivatives to enhance potency and selectivity for therapeutic applications. By systematically modifying substituents on the benzene ring or introducing additional functional groups, researchers can optimize biological activity while minimizing side effects. Advances in synthetic methodologies will also facilitate access to more complex derivatives, expanding the scope of possible applications.

In conclusion,1-(4-Amino-3,5-dichlorophenyl)-2-ethanone (CAS No. 37148-48-4) is a multifaceted compound with significant potential across multiple fields of research. Its unique structural features make it a valuable tool for drug discovery, materials science, and agrochemicals. As our understanding of biological systems continues to grow,1-(4-Amino-3,5-dichlorophenyl)-2-ethanone will likely play an increasingly important role in developing innovative solutions to global challenges.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:37148-48-4)4-Amino-3,5-dichloroacetophenone
LE1945;LE2473023;LE9024
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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Suzhou Senfeida Chemical Co., Ltd
(CAS:37148-48-4)4-Amino-3,5-dichloroacetophenone
sfd1420
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email